Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone
Overview
Description
Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone is an organic compound with the molecular formula C14H18O. It is characterized by a cyclopropyl group attached to a ketone functional group, which is further connected to a 2,5-dimethylphenyl group through an ethyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclopropyl ketone is reacted with 2,5-dimethylphenyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropyl group can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(2,5-dimethylphenyl)acetic acid.
Reduction: Formation of Cyclopropyl 2-(2,5-dimethylphenyl)ethyl alcohol.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl group may also interact with hydrophobic pockets within proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketone
- Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone
- Cyclopropyl 2-(2,6-dimethylphenyl)ethyl ketone
Uniqueness
Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature may result in distinct chemical and biological properties compared to its analogs.
Biological Activity
Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone (CDEK) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
CDEK has the molecular formula and features a cyclopropyl group attached to a ketone functional group, linked to a 2,5-dimethylphenyl group via an ethyl chain. This unique structure contributes to its reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that CDEK may exhibit several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that CDEK has antimicrobial effects, potentially inhibiting the growth of various pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.
- Enzyme Interactions : CDEK's ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl moiety may also interact with hydrophobic pockets within proteins, influencing their function.
The proposed mechanisms of action for CDEK involve:
- Hydrogen Bonding : The ketone group forms hydrogen bonds with enzymes, which may lead to altered enzyme activity.
- Hydrophobic Interactions : The cyclopropyl group interacts with hydrophobic regions in proteins, affecting their structural conformation and function.
Comparative Analysis
To understand the distinct properties of CDEK, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Key Differences |
---|---|---|
Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketone | Contains a different dimethyl substitution | Methyl groups positioned differently on the phenyl ring |
Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone | Similar structure but different methyl positions | Variation in the position of methyl groups |
N-(2,5-Dimethylphenyl)-β-alanine | Contains a β-alanine moiety | Different functional groups |
CDEK is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its reactivity and interaction with biological molecules.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study explored the antimicrobial effects of CDEK against several bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Research : Another investigation assessed the anti-inflammatory properties of CDEK in vitro. The compound was found to reduce pro-inflammatory cytokine production in activated macrophages, highlighting its therapeutic potential in treating inflammatory conditions.
- Enzyme Interaction Analysis : A biochemical assay demonstrated that CDEK effectively inhibited specific enzymes involved in metabolic pathways. This inhibition was attributed to its ability to bind at the active site, altering enzyme kinetics.
Properties
IUPAC Name |
1-cyclopropyl-3-(2,5-dimethylphenyl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-3-4-11(2)13(9-10)7-8-14(15)12-5-6-12/h3-4,9,12H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDLITUPKUCMGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644765 | |
Record name | 1-Cyclopropyl-3-(2,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-16-0 | |
Record name | 1-Cyclopropyl-3-(2,5-dimethylphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898754-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropyl-3-(2,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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